molecular formula C14H12N4O3 B2464285 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone CAS No. 2034277-14-8

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone

Cat. No.: B2464285
CAS No.: 2034277-14-8
M. Wt: 284.275
InChI Key: ZGXZUVSXKOHDBT-UHFFFAOYSA-N
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Description

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole, pyrrolidine, and furo[3,2-b]pyridine moieties suggests a range of biological activities and chemical reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative . The furo[3,2-b]pyridine moiety is often synthesized via a cyclization reaction involving a pyridine derivative and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, in particular, is associated with antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use in drug development for treating various diseases.

Industry

In industry, the compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or as a component in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrrolidine derivatives: Often used in pharmaceuticals for their diverse biological activities.

    Furo[3,2-b]pyridine derivatives: Studied for their potential in treating neurological disorders.

Uniqueness

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone: is unique due to the combination of these three heterocyclic systems in a single molecule. This structural complexity may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

furo[3,2-b]pyridin-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-14(12-6-10-11(21-12)2-1-4-15-10)18-5-3-9(7-18)13-16-8-20-17-13/h1-2,4,6,8-9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXZUVSXKOHDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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